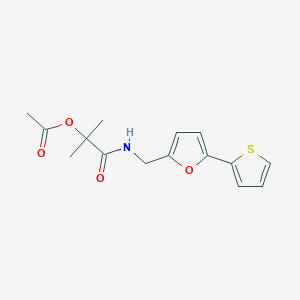

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate

Description

This compound features a hybrid heterocyclic scaffold combining a furan ring substituted with a thiophen-2-yl group, an acetate ester, and an amide linkage. The thiophene-furan dual heterocycle may enhance lipophilicity and π-π stacking interactions, while the acetate ester could influence metabolic stability.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[(5-thiophen-2-ylfuran-2-yl)methylamino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-9-11-6-7-12(19-11)13-5-4-8-21-13/h4-8H,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRKZAZQTPHSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. These intermediates are then coupled through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional ketone or aldehyde groups, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components may interact with cellular pathways involved in cancer proliferation. For instance, compounds with similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is believed to involve the induction of apoptosis and disruption of microtubule dynamics, essential for cell division.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of O-linked beta-N-acetylglucosamine transferase (O-GlcNAc transferase), which plays a role in various cellular functions, including signaling and metabolism . This inhibition could lead to therapeutic applications in conditions where OGT is dysregulated, such as cancer and neurodegenerative diseases.

Antimicrobial Properties

The antimicrobial efficacy of related compounds suggests that this molecule may also exhibit activity against various bacterial strains. Studies indicate that modifications to the thiophene group can enhance antimicrobial potency against gram-positive bacteria . This property opens avenues for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of derivatives similar to 2-Methyl-1-oxo-1 highlighted the anticancer properties of these compounds. The derivatives exhibited selective toxicity towards cancer cell lines, suggesting that structural modifications can optimize their therapeutic potential .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has revealed that compounds with similar functionalities can effectively inhibit OGT, leading to decreased cancer cell proliferation rates. The implications of this inhibition on cancer treatment strategies are significant, warranting further investigation into structure-activity relationships .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Functional Group and Bioactivity Implications

Thiophene vs. Dimethylamino/Sulphanyl Groups (Ranitidine Analogs) The target’s thiophene substituent may confer greater aromaticity and electron-richness compared to the dimethylamino and sulphanyl groups in ranitidine derivatives . This could alter binding affinity in biological targets, such as receptors or enzymes. The nitroacetamide group in ranitidine analogs is associated with H₂-antagonist activity , whereas the target’s amide linkage might favor different interactions.

Ester Variations: Acetate vs.

Thiophene-Furan vs. Thiazole-Furan Hybrids

Biological Activity

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a compound with significant potential in various biological applications. Its unique structure, which includes thiophene and furan moieties, suggests diverse biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate , with a molecular formula of and a molecular weight of 307.4 g/mol . The structure features multiple functional groups that contribute to its reactivity and biological activity.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. The presence of thiophene and furan rings is known to enhance the compound's ability to interact with biological targets, possibly through:

- Enzyme Inhibition : Many thiophene derivatives act as enzyme inhibitors, potentially affecting pathways related to disease processes.

- Receptor Binding : The structural components may facilitate binding to specific receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-1-oxo have shown promising antimicrobial properties. For example, studies have demonstrated that derivatives containing thiophene and furan exhibit significant activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Methyl Compound | 20 | Staphylococcus aureus |

| 2-Methyl Compound | 40 | Escherichia coli |

These results suggest that modifications to the structure can enhance antimicrobial efficacy .

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies focusing on its effects against viruses such as HIV and other RNA viruses. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit viral replication.

| Compound | EC50 (µM) | Virus |

|---|---|---|

| 2-Methyl Compound | 3.98 | HIV Type 1 |

| 2-Methyl Compound | 58.7 | Tobacco Mosaic Virus |

These findings underline the therapeutic promise of this compound in developing antiviral agents .

Study on Antiviral Efficacy

In a comparative study involving various thiophene derivatives, the compound exhibited a notable EC50 value against HIV Type 1, indicating a high level of activity compared to other tested compounds. The therapeutic index was also favorable, suggesting a low cytotoxicity profile .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity against multi-drug resistant strains of bacteria. The study reported that the compound had MIC values significantly lower than conventional antibiotics, showcasing its potential as an alternative treatment option .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate, considering steric hindrance from the thiophene-furan moiety?

Methodological Answer:

To address steric hindrance, employ stepwise coupling reactions. First, synthesize the thiophene-furan hybrid via Suzuki-Miyaura cross-coupling (thiophene and furan boronic acid derivatives) to ensure regioselectivity . Protect the amino group during esterification to prevent unwanted side reactions. Use computational tools (DFT-B3LYP/6-31G*) to predict spatial arrangements and optimize reaction conditions . Post-synthesis, characterize intermediates via HPLC (as in ) to verify purity before proceeding.

Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry to the propan-2-yl acetate group?

Methodological Answer:

Combine 2D NMR techniques (COSY, NOESY) with X-ray crystallography. For ambiguous NOE correlations, compare experimental data with computational NMR chemical shifts derived from DFT-optimized structures (e.g., B3LYP/6-31G* basis sets as in ). Cross-reference with crystallographic data from structurally similar compounds, such as methyl 2-(5-bromo-2-methylnaphtho-[2,1-b]furan-1-yl)acetate ( ), to validate stereochemical assignments.

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopy: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FTIR to identify carbonyl (C=O) and amine (N-H) functional groups.

- Chromatography: Employ reverse-phase HPLC with UV detection (210–280 nm) for purity analysis, referencing protocols from pharmacopeial standards ( ). Validate method robustness using spiked samples with known impurities (e.g., methyl 2-(2-formylphenyl)acetate in ).

Advanced: What computational approaches can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

Perform density functional theory (DFT) calculations to model transition states and activation energies. Use software like Gaussian or ORCA to simulate nucleophilic attack on the acetate carbonyl group, parameterizing solvent effects (e.g., ethyl acetate in ). Compare results with experimental kinetics from analogous compounds, such as 3-(5-phenylthiophen-2-yl)prop-2-ynyl acetate ( ).

Basic: How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

Methodological Answer:

Adopt ICH Q1A guidelines:

- Prepare solutions at pH 1–10 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).

- For oxidative stability, expose the compound to H₂O₂ (3%) and analyze by LC-MS for peroxide adducts (refer to ’s environmental fate protocols).

Advanced: How can mechanistic inconsistencies in the compound’s metabolic pathways be addressed using in vitro models?

Methodological Answer:

Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites. Apply LC-MS/MS with collision-induced dissociation (CID) to fragment ions and assign structures. Compare with synthetic standards (e.g., simotaxel metabolites in ). For disputed pathways, employ isotopic labeling (e.g., ¹⁴C-acetate) to track biotransformation sites.

Basic: What safety protocols are critical during handling due to the compound’s potential toxicity?

Methodological Answer:

- Follow GHS guidelines: Use fume hoods, nitrile gloves, and eye protection ( ).

- Store in airtight containers at –20°C to prevent hydrolysis.

- For spills, neutralize with activated carbon and dispose as hazardous waste ( ).

Advanced: How can crystallography challenges arising from the compound’s flexible methylamino group be mitigated?

Methodological Answer:

Crystallize the compound in a high-boiling solvent (e.g., DMSO) with slow evaporation. Use cryocooling (100 K) to stabilize the lattice. If disorder persists, employ restrained refinement in software like SHELXL, referencing methods from methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate ( ).

Basic: What environmental impact assessments are recommended for this compound?

Methodological Answer:

Apply the INCHEMBIOL framework ( ):

- Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential.

- Conduct biodegradation tests using OECD 301F (modified Sturm test).

- Model ecotoxicity using QSAR tools, cross-referencing data from sulfolane and tetralin ( ).

Advanced: How can researchers validate the compound’s hypothesized inhibition of thiophene-dependent enzymes?

Methodological Answer:

Design enzyme inhibition assays (e.g., fluorescence-based) using purified targets (e.g., cytochrome P450 isoforms). Use structural analogs like 5-(4-Methoxyphenyl)thiazole ( ) as positive controls. Perform molecular docking (AutoDock Vina) to predict binding modes, aligning with crystallographic data from thiophene-containing inhibitors ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.